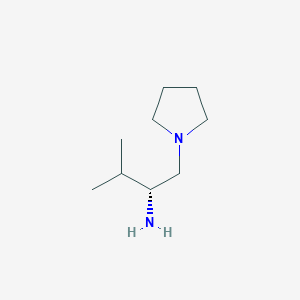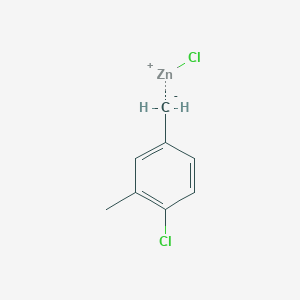![molecular formula C10H8BrNO3S B15362501 Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B15362501.png)
Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a bromo group at the 2-position, a methoxy group at the 4-position, and a carboxylate ester group at the 6-position of the benzo[d]thiazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-amino-4-methoxybenzoic acid and thionyl chloride.
Reaction Steps: The process involves converting the amino group to an amide, followed by cyclization to form the thiazole ring. Subsequent bromination and esterification steps yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromo group to a more oxidized state.
Reduction: Reduction reactions may involve the reduction of the carboxylate ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation Products: Brominated derivatives and carboxylic acids.
Reduction Products: Alcohols and corresponding esters.
Substitution Products: Various substituted thiazoles with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored the use of thiazole derivatives in drug development. These compounds have been studied for their potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism by which Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 6-methoxybenzo[d]thiazole-2-carboxylate: This compound is structurally similar but lacks the bromo group at the 2-position.
2-methylbenzo[d]thiazole: Another thiazole derivative with a methyl group at the 2-position instead of a bromo group.
Uniqueness: Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate is unique due to the presence of both bromo and methoxy groups, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C10H8BrNO3S |
|---|---|
Peso molecular |
302.15 g/mol |
Nombre IUPAC |
methyl 2-bromo-4-methoxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H8BrNO3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3 |
Clave InChI |
YVEDWWBAPREOBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)

![Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B15362486.png)



![5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B15362508.png)
